
2-Butyl-5-(hex-1-YN-1-YL)tellurophene
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Overview
Description
2-Butyl-5-(hex-1-YN-1-YL)tellurophene is a chemical compound that belongs to the class of tellurophenes, which are the tellurium analogues of thiophenes and selenophenes. Tellurophenes have gained interest due to their unique properties, such as narrow band gaps, low LUMO levels, high charge carrier mobilities, and redox capabilities . These properties make them valuable in various applications, including organic electronics and materials science.
Preparation Methods
The synthesis of 2-Butyl-5-(hex-1-YN-1-YL)tellurophene can be achieved through several methods. One common approach involves the sequential electrophilic telluration of C(sp2)–Zn and C(sp2)–H bonds with tellurium(IV) chlorides . This method allows for the construction of functionalized tellurophenes. Another method involves the cyclization of 1,3-diyne with sodium telluride
Chemical Reactions Analysis
2-Butyl-5-(hex-1-YN-1-YL)tellurophene undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include tellurium tetrachloride, sodium telluride, and transition metal catalysts . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield telluroxides, while substitution reactions can introduce different functional groups onto the tellurophene ring .
Scientific Research Applications
2-Butyl-5-(hex-1-YN-1-YL)tellurophene has several scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex tellurophene derivatives . In materials science, its unique electronic properties make it valuable for the development of organic electronic devices, such as organic field-effect transistors and photovoltaic cells . In biology and medicine, tellurophenes are being explored for their potential use in drug delivery systems and as therapeutic agents due to their redox properties .
Mechanism of Action
The mechanism of action of 2-Butyl-5-(hex-1-YN-1-YL)tellurophene involves its interaction with molecular targets through its tellurium atom. The tellurium atom can participate in redox reactions, which can modulate the activity of various biological pathways . The specific molecular targets and pathways involved depend on the context of its application, such as its use in electronic devices or as a therapeutic agent .
Comparison with Similar Compounds
2-Butyl-5-(hex-1-YN-1-YL)tellurophene can be compared with other similar compounds, such as thiophenes and selenophenes. While thiophenes and selenophenes also have applications in organic electronics, tellurophenes offer unique advantages due to their lower LUMO levels and higher charge carrier mobilities . Similar compounds include 2-Butyl-5-(hex-1-YN-1-YL)thiophene and 2-Butyl-5-(hex-1-YN-1-YL)selenophene . The presence of tellurium in tellurophenes provides distinct redox properties that are not observed in their sulfur and selenium analogues .
Biological Activity
Overview
2-Butyl-5-(hex-1-YN-1-YL)tellurophene is a member of the tellurophene family, characterized by its unique tellurium atom, which imparts distinct chemical properties. This compound has garnered attention due to its potential biological activities, particularly in redox reactions and interactions with various biological pathways.
The molecular formula of this compound is C14H20Te, with a molecular weight of 315.9 g/mol. Its structure allows for significant electronic interactions, making it a candidate for various applications in organic electronics and biochemistry.
Property | Value |
---|---|
CAS No. | 920977-27-1 |
Molecular Formula | C14H20Te |
Molecular Weight | 315.9 g/mol |
IUPAC Name | 2-butyl-5-hex-1-yntyltellurophene |
InChI Key | BUBCSTLTPRIBSP-UHFFFAOYSA-N |
The biological activity of this compound can be attributed to its tellurium atom, which participates in redox reactions. These reactions can modulate various biological pathways, including antioxidant activity and cellular signaling mechanisms. The tellurium atom's ability to exist in multiple oxidation states enhances its reactivity and potential therapeutic applications.
Biological Activities
Research indicates that compounds containing tellurium exhibit various biological activities, including:
- Antioxidant Properties : Tellurophenes can scavenge free radicals, potentially reducing oxidative stress in cells.
- Anticancer Activity : Preliminary studies suggest that tellurophenes may inhibit the growth of cancer cells through mechanisms related to apoptosis and cell cycle arrest.
Case Studies
- Antioxidant Activity : A study demonstrated that tellurophenes could effectively reduce reactive oxygen species (ROS) levels in vitro, indicating their potential as antioxidant agents .
- Anticancer Effects : Research involving the application of tellurophenes on various cancer cell lines showed promising results in inhibiting cell proliferation and inducing apoptosis .
- Redox Modulation : The ability of tellurophenes to participate in redox reactions has been linked to modulation of signaling pathways such as NF-kB and MAPK, which are critical in inflammation and cancer progression .
Comparative Analysis with Similar Compounds
Tellurophenes are often compared with other chalcogen-containing compounds like selenophenes and thiophenes. The following table summarizes some key differences:
Compound Type | Antioxidant Activity | Anticancer Potential | Redox Capability |
---|---|---|---|
Tellurophenes | High | Moderate to High | Excellent |
Selenophenes | Moderate | Moderate | Good |
Thiophenes | Low | Low | Fair |
Properties
CAS No. |
920977-27-1 |
---|---|
Molecular Formula |
C14H20Te |
Molecular Weight |
315.9 g/mol |
IUPAC Name |
2-butyl-5-hex-1-ynyltellurophene |
InChI |
InChI=1S/C14H20Te/c1-3-5-7-8-10-14-12-11-13(15-14)9-6-4-2/h11-12H,3-7,9H2,1-2H3 |
InChI Key |
BUBCSTLTPRIBSP-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC#CC1=CC=C([Te]1)CCCC |
Origin of Product |
United States |
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